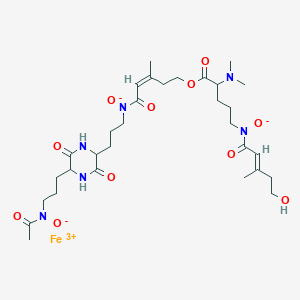

N(alpha)-Dimethylneocoprogen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N(alpha)-Dimethylneocoprogen (DMN) is a natural product that is produced by a fungus named Neocosmospora sp. DMN has been found to have various biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism Of Action

The mechanism of action of N(alpha)-Dimethylneocoprogen is not fully understood. It has been suggested that N(alpha)-Dimethylneocoprogen may inhibit the growth of cancer cells by inducing apoptosis, which is a type of programmed cell death. N(alpha)-Dimethylneocoprogen may also inhibit the replication of viruses by interfering with their replication process. The antibacterial properties of N(alpha)-Dimethylneocoprogen may be due to its ability to disrupt the bacterial cell membrane.

Biochemical And Physiological Effects

N(alpha)-Dimethylneocoprogen has been found to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N(alpha)-Dimethylneocoprogen has also been found to increase the expression of certain proteins that are involved in the regulation of the cell cycle. The antibacterial properties of N(alpha)-Dimethylneocoprogen may be due to its ability to disrupt the bacterial cell membrane.

Advantages And Limitations For Lab Experiments

One advantage of using N(alpha)-Dimethylneocoprogen in lab experiments is that it is a natural product. This means that it is less likely to have toxic effects on cells compared to synthetic compounds. However, one limitation of using N(alpha)-Dimethylneocoprogen in lab experiments is that it is difficult to obtain in large quantities. This may limit its use in large-scale experiments.

Future Directions

For research on N(alpha)-Dimethylneocoprogen include investigating its mechanism of action in more detail, exploring its potential use in combination with other drugs, and optimizing its synthesis.

Synthesis Methods

N(alpha)-Dimethylneocoprogen can be synthesized by the fermentation of Neocosmospora sp. The fungus is grown in a liquid medium, and the N(alpha)-Dimethylneocoprogen is extracted from the culture broth. The purity of N(alpha)-Dimethylneocoprogen can be increased by using various chromatography techniques.

Scientific Research Applications

N(alpha)-Dimethylneocoprogen has been found to have antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N(alpha)-Dimethylneocoprogen has also been found to have antiviral properties. It has been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). N(alpha)-Dimethylneocoprogen has also been found to have antibacterial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name |

[(Z)-5-[3-[5-[3-[acetyl(oxido)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)37(47)16-8-11-26(34(4)5)31(44)48-18-13-22(2)20-28(41)36(46)15-7-10-25-30(43)32-24(29(42)33-25)9-6-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19+,22-20-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPFOYNEPECCX-ONBUGDHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(CCCC(C(=O)OCCC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])C)N(C)C)[O-])CCO.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)N(CCCC(C(=O)OCC/C(=C\C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)[O-])[O-])/C)N(C)C)[O-])/CCO.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49FeN6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(alpha)-Dimethylneocoprogen | |

CAS RN |

117852-95-6 |

Source

|

| Record name | N(alpha)-Dimethylneocoprogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)

![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)